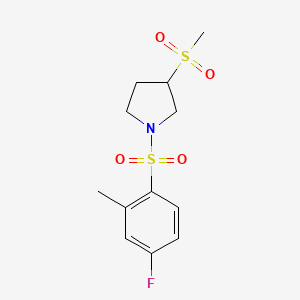
1-(4-fluoro-2-methylbenzenesulfonyl)-3-methanesulfonylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluoro-2-methylbenzenesulfonyl)-3-methanesulfonylpyrrolidine is a synthetic organic compound that features a pyrrolidine ring substituted with sulfonyl groups and a fluoro-methylphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluoro-2-methylbenzenesulfonyl)-3-methanesulfonylpyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Groups: The sulfonyl groups are introduced via sulfonylation reactions using sulfonyl chlorides or sulfonic acids under basic conditions.
Attachment of the Fluoro-Methylphenyl Moiety: The fluoro-methylphenyl group is attached through a nucleophilic aromatic substitution reaction, often using a fluoro-methylphenyl halide and a suitable nucleophile.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions: 1-(4-fluoro-2-methylbenzenesulfonyl)-3-methanesulfonylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl groups can yield thiol or sulfide derivatives.
Substitution: The fluoro-methylphenyl moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
科学研究应用
1-(4-fluoro-2-methylbenzenesulfonyl)-3-methanesulfonylpyrrolidine has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving sulfonyl-containing compounds.
作用机制
The mechanism of action of 1-(4-fluoro-2-methylbenzenesulfonyl)-3-methanesulfonylpyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, while the fluoro-methylphenyl moiety may enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidine: Lacks the additional methylsulfonyl group.
3-(Methylsulfonyl)pyrrolidine: Lacks the fluoro-methylphenyl moiety.
1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(ethylsulfonyl)pyrrolidine: Contains an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness: 1-(4-fluoro-2-methylbenzenesulfonyl)-3-methanesulfonylpyrrolidine is unique due to the presence of both sulfonyl groups and the fluoro-methylphenyl moiety, which confer distinct chemical and biological properties
属性
IUPAC Name |
1-(4-fluoro-2-methylphenyl)sulfonyl-3-methylsulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO4S2/c1-9-7-10(13)3-4-12(9)20(17,18)14-6-5-11(8-14)19(2,15)16/h3-4,7,11H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXOCWPUYBSRML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














